molecular formula C9H15NO B14701989 4-Piperidinone, 3-methyl-1-(2-propenyl)- CAS No. 18519-93-2

4-Piperidinone, 3-methyl-1-(2-propenyl)-

Cat. No.: B14701989
CAS No.: 18519-93-2
M. Wt: 153.22 g/mol
InChI Key: DZYUIBYJQPIXKS-UHFFFAOYSA-N
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Description

4-Piperidinone, 3-methyl-1-(2-propenyl)- is a substituted piperidinone derivative characterized by a six-membered piperidine ring containing a ketone group at the 4-position, a methyl group at the 3-position, and a 2-propenyl (allyl) substituent at the 1-position. For example, 4-piperidinone derivatives are often modified to enhance pharmacokinetic properties, such as solubility and receptor binding . The allyl group in this compound may influence its reactivity and biological activity, as seen in other allyl-substituted organosulfur compounds (e.g., methyl 2-propenyl disulfide in garlic extracts), which exhibit antimicrobial and anticancer properties .

Properties

CAS No.

18519-93-2

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-methyl-1-prop-2-enylpiperidin-4-one

InChI

InChI=1S/C9H15NO/c1-3-5-10-6-4-9(11)8(2)7-10/h3,8H,1,4-7H2,2H3

InChI Key

DZYUIBYJQPIXKS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1=O)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinone, 3-methyl-1-(2-propenyl)- can be achieved through several methods, including:

Industrial Production Methods: Industrial production often involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinone, 3-methyl-1-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the piperidinone to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alkyl halides.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Substituted piperidinones with various functional groups.

Scientific Research Applications

4-Piperidinone, 3-methyl-1-(2-propenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Piperidinone, 3-methyl-1-(2-propenyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 4-Piperidinone, 3-methyl-1-(2-propenyl)- with structurally related piperidinone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
4-Piperidinone, 3-methyl-1-(2-propenyl)- 3-methyl, 1-allyl Likely C9H15NO* ~153.22* Allyl group may enhance reactivity for further functionalization.
4-Piperidinone, 3-methyl-1-(phenylmethyl)- 3-methyl, 1-benzyl C13H17NO 203.28 Benzyl group increases lipophilicity; used in pharmaceutical intermediates.
Piperidine, 3-(3-methoxyphenyl)-3-methyl-1-(2-propenyl)- 3-methoxyphenyl, 3-methyl, 1-allyl C16H23NO 245.36 Methoxyphenyl group may improve CNS penetration; allyl for synthetic versatility.
4-Piperidone hydrochloride hydrate Unsubstituted, HCl hydrate C5H12ClNO2 153.61 Water-soluble derivative; used in peptide synthesis.

*Calculated based on structural similarity.

Physicochemical Properties

  • Stability : Allyl groups can undergo oxidation or isomerization, which may require stabilization strategies (e.g., formulation as prodrugs) .

Q & A

Q. What are the common synthetic routes for preparing 4-Piperidinone, 3-methyl-1-(2-propenyl)-, and how do reaction conditions influence yield?

The synthesis of 4-Piperidinone derivatives typically involves alkylation or nucleophilic substitution at the piperidinone nitrogen. For example, the allylation of 3-methyl-4-piperidinone with allyl halides (e.g., allyl bromide) under basic conditions (e.g., K₂CO₃) is a standard method. Solvent choice (e.g., DMF or acetonitrile) and temperature (40–80°C) critically affect reaction efficiency. Impurities, such as residual allyl alcohol (<0.1%), must be monitored via GC-MS to avoid side reactions . Yield optimization often requires iterative adjustments of stoichiometry and catalyst loading (e.g., phase-transfer catalysts) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the propenyl group (δ 5.0–5.8 ppm for vinyl protons) and methyl substitution at C3.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₉H₁₅NO; calc. 153.1154) and rule out adducts .
  • HPLC-PDA : Reverse-phase chromatography with UV detection (210–260 nm) to assess purity (>95%) and identify byproducts .

Q. What safety protocols are recommended for handling 4-Piperidinone derivatives in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Medical consultation is mandatory for ingestion or persistent symptoms .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the propenyl group in electrophilic or nucleophilic reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. The propenyl group’s allylic position exhibits partial positive charge, making it susceptible to nucleophilic attack. Transition state analysis for allylation reactions can optimize activation energy barriers .

Q. What strategies resolve contradictions in biological activity data for structurally similar piperidinone derivatives?

  • Impurity Profiling : Trace allyl alcohol (from incomplete alkylation) may inhibit enzymatic activity, requiring GC-MS validation .
  • Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) can distinguish enantiomers, as stereochemistry at C3 significantly impacts receptor binding .
  • Dose-Response Studies : Test multiple concentrations to rule out non-linear effects in bioassays .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via LC-MS and quantify half-life using kinetic models .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity .

Q. What methodologies validate the compound’s role as a precursor in multi-step syntheses of pharmacologically active molecules?

  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with boronic acids to functionalize the propenyl group. Monitor regioselectivity via NOESY NMR .
  • Protection/Deprotection Strategies : Temporarily mask the ketone group (e.g., as a ketal) to avoid side reactions during subsequent steps .

Q. How can advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?

  • X-ray Crystallography : Single-crystal analysis provides definitive proof of spatial configuration.
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing IR absorption differences in chiral centers .

Q. What in silico approaches optimize the compound’s pharmacokinetic properties for CNS-targeted drug development?

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier (BBB) permeability using logP (2.5–3.5) and polar surface area (<90 Ų) .
  • CYP450 Metabolism Prediction : Tools like StarDrop identify metabolic soft spots (e.g., allylic oxidation) .

Methodological Guidelines

Q. How to design a robust assay for quantifying this compound in complex matrices (e.g., plasma)?

  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup.
  • LC-MS/MS Parameters :
    • Column: C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase: 0.1% formic acid in water/acetonitrile (gradient elution).
    • Detection: MRM transitions for quantification (e.g., m/z 153 → 110) .

Q. What experimental controls are critical when studying the compound’s interaction with biological targets?

  • Negative Controls : Use unmodified piperidinone or propenyl-scrambled analogs.
  • Inhibition Controls : Co-incubate with known inhibitors (e.g., atropine for muscarinic receptors) .

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